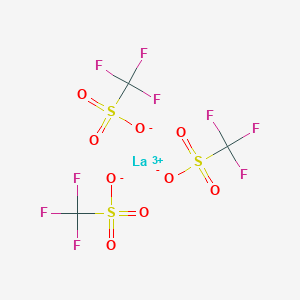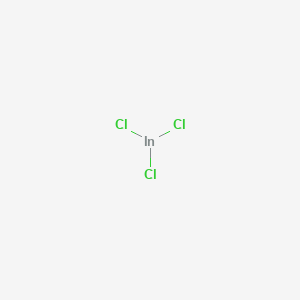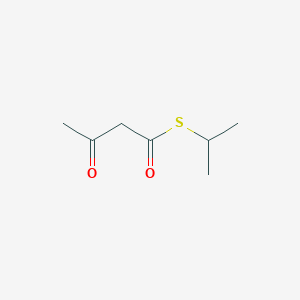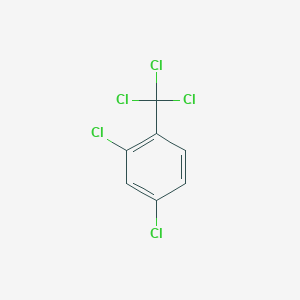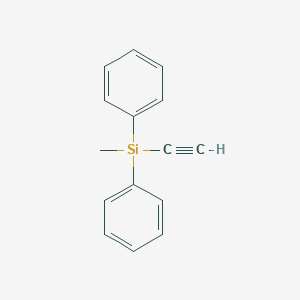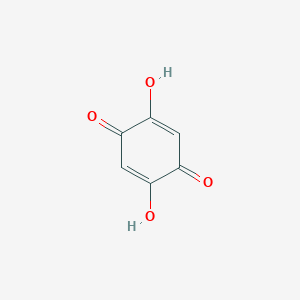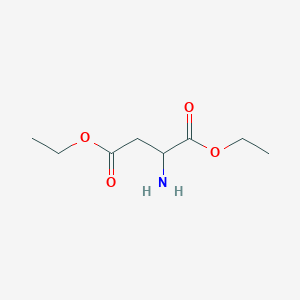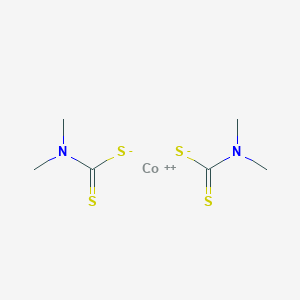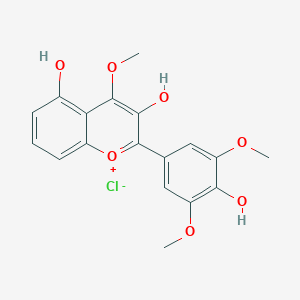
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyrylium structure, followed by the introduction of hydroxyl and methoxy groups through specific chemical reactions. Common reagents used in these steps include methanol, hydrochloric acid, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyrylium derivatives.
科学的研究の応用
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical assays and studies of enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride involves its interaction with molecular targets through its hydroxyl and methoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological and chemical activities.
類似化合物との比較
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and similar hydroxyl group arrangement.
4-Methyl-2,6-dimethoxyphenol: Shares methoxy groups and phenolic structure, used in flavor and fragrance industries.
Uniqueness
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
4092-66-4 |
|---|---|
分子式 |
C18H17ClO7 |
分子量 |
380.8 g/mol |
IUPAC名 |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C18H16O7.ClH/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3;/h4-8H,1-3H3,(H2-,19,20,21);1H |
InChIキー |
BWNSFYNNVUCDDV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC=CC(=C3C(=C2O)OC)O.[Cl-] |
正規SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
同義語 |
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium Chloride; 3,4’,5-Trihydroxy-3’,5’,7-trimethoxyflavylium Chloride; Hirsutidin; Hirsutinidol Chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



